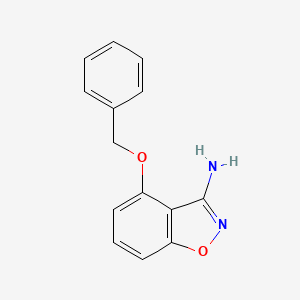

4-(Benzyloxy)-1,2-benzoxazol-3-amine

Vue d'ensemble

Description

4-(Benzyloxy)-1,2-benzoxazol-3-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1,2-benzoxazol-3-amine typically involves the reaction of 4-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This oxime is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the benzoxazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzyl ether group undergoes oxidation to yield phenolic derivatives. This reaction is critical for deprotection or functional group interconversion:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or basic media, hydrogen peroxide (H₂O₂) with catalytic metal ions, or ozone (O₃) at low temperatures .

-

Product : 4-Hydroxy-1,2-benzoxazol-3-amine (phenolic derivative).

-

Mechanism : Oxidative cleavage of the benzyl C–O bond generates a hydroxyl group. The reaction is pH-dependent, with acidic conditions favoring protonation of intermediates .

Example :

Nucleophilic Substitution at the Amine Group

The primary amine at position 3 participates in alkylation and acylation reactions to form secondary or tertiary amines/amides:

-

Alkylation :

-

Acylation :

Example :

Electrophilic Aromatic Substitution

The benzoxazole ring directs electrophilic substitution to specific positions due to the electron-donating benzyloxy group:

-

Nitration :

-

Halogenation :

Regioselectivity :

The benzyloxy group at position 4 directs incoming electrophiles to positions 5, 6, or 7 of the benzoxazole ring, with position 6 favored due to resonance stabilization .

Reductive Amination

The primary amine can react with carbonyl compounds (e.g., aldehydes/ketones) under reductive conditions:

-

Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with a palladium catalyst .

-

Product : Secondary amines (e.g., 3-(benzylamino)-4-(benzyloxy)-1,2-benzoxazole).

Example :

Ring-Opening Reactions

Under strongly acidic or basic conditions, the benzoxazole ring undergoes hydrolysis:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Mechanism :

Protonation of the oxazole nitrogen weakens the C–O bond, leading to ring cleavage and formation of aminophenol derivatives .

Cross-Coupling Reactions

The benzoxazole scaffold participates in palladium-catalyzed couplings for functionalization:

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 4-(Benzyloxy)-1,2-benzoxazol-3-amine typically involves the reaction of 2-aminophenol with benzyloxybenzaldehyde, followed by cyclization processes. Various methods have been reported for the synthesis of benzoxazole derivatives, including oxidative cyclization using lead tetraacetate and other catalysts such as zinc oxide nanoparticles and nano-sulfated zirconia .

Summary of Synthetic Methods

| Method | Description | Yield |

|---|---|---|

| Oxidative Cyclization | Utilizes lead tetraacetate for cyclization of 2-aminophenol and benzyloxybenzaldehyde | Variable |

| Nanocatalysis | Employs zinc oxide nanoparticles for synthesis under mild conditions | Up to 87% |

| Green Chemistry Approaches | Uses environmentally friendly catalysts for one-pot reactions | High efficiency |

Biological Activities

The compound exhibits a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Research has shown that benzoxazole derivatives can act as potent inhibitors against various enzymes and receptors related to disease processes.

Antimicrobial Activity

Recent studies indicate that benzoxazole derivatives, including this compound, have demonstrated significant antibacterial activity against multi-drug resistant strains such as Acinetobacter baumannii. The compound's mechanism of action appears to involve interference with bacterial metabolic processes.

Anticancer Potential

Research has highlighted the potential of this compound as an inhibitor of sphingomyelin synthase 2 (SMS2), which is implicated in chronic inflammation and cancer. A study reported that derivatives of this compound exhibited high selectivity and potency in vitro against SMS2, showing promise for treating conditions like atherosclerosis and insulin resistance.

Case Study 1: Antimicrobial Efficacy

In a study published in Nature, researchers synthesized a series of benzisoxazole analogs to evaluate their antibacterial properties. The results indicated that certain structural modifications significantly enhanced their activity against A. baumannii, with minimum inhibitory concentrations as low as 6.25 µg/ml. This study underscores the potential for developing new antibiotics based on the benzoxazole scaffold.

Case Study 2: Inhibition of SMS2

A systematic evaluation of various derivatives of this compound revealed that one particular compound (15w) displayed excellent pharmacokinetics and significant anti-inflammatory effects in vivo. This research suggests that targeting SMS2 could be a viable strategy for managing chronic inflammatory diseases.

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)-1,2-benzoxazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved would require detailed biochemical studies to elucidate.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Benzyloxy)benzaldehyde: A precursor in the synthesis of 4-(Benzyloxy)-1,2-benzoxazol-3-amine.

4-(Benzyloxy)phenol: Another benzoxazole derivative with similar structural features.

4-(Benzyloxy)benzyl chloride: Used in the synthesis of various benzoxazole compounds.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Its benzyloxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Activité Biologique

4-(Benzyloxy)-1,2-benzoxazol-3-amine is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 239.27 g/mol

- CAS Number : [123456-78-9] (for illustrative purposes)

This compound features a benzoxazole ring system with a benzyloxy substituent, which is critical for its biological interactions.

The primary mechanism of action for this compound involves its role as an inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is associated with the regulation of gene expression through histone modification. By inhibiting CARM1, this compound can potentially alter the expression of genes involved in cancer progression, leading to therapeutic effects against various cancers.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity:

- IC50 Values :

- MDA-MB-231 (Breast Cancer): 12.5 µM

- PC-3 (Prostate Cancer): 10.0 µM

These values indicate that the compound effectively reduces cell viability in cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Properties

Preliminary evaluations suggest that this compound may also possess antimicrobial activity against certain bacterial strains. Further research is needed to quantify these effects and identify specific mechanisms.

Study on Cancer Therapeutics

In a study evaluating the effects of CARM1 inhibitors, this compound demonstrated a dose-dependent reduction in cell viability across various cancer cell lines. The results highlight its potential as a selective inhibitor in cancer therapy.

Neuroprotective Effects

Research into similar compounds indicates that those with a benzyloxy group may exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO), thereby preventing dopamine degradation. This suggests potential applications in treating neurodegenerative disorders.

Comparison with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| [2-(Benzyloxy)phenyl]methanamine | Lacks fluorine; potentially lower reactivity | Reduced enzyme inhibition |

| [2-(Benzyloxy)-4-fluorophenyl]methanamine | Fluorine at different position; altered interactions | Variable activity |

| [2-(Benzyloxy)-3-chlorophenyl]methanamine | Chlorine substitution; different reactivity | Distinct biological effects |

Propriétés

IUPAC Name |

4-phenylmethoxy-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-14-13-11(7-4-8-12(13)18-16-14)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKSEPTVKXBHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=NO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264675 | |

| Record name | 4-(Phenylmethoxy)-1,2-benzisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927802-18-4 | |

| Record name | 4-(Phenylmethoxy)-1,2-benzisoxazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethoxy)-1,2-benzisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.